molecular formula C13H15F2NO3 B2566123 benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1255666-33-1

benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B2566123
CAS No.: 1255666-33-1
M. Wt: 271.264
InChI Key: IKEFODLORFVNHP-UHFFFAOYSA-N
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Description

Benzyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a piperidine-derived compound featuring a benzyl ester group, two fluorine atoms at the 3-position, and a hydroxyl group at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₁₅F₂NO₃, with a molecular weight of 295.27 g/mol. The compound is likely used as an intermediate in pharmaceutical synthesis, leveraging its fluorine substituents for metabolic stability and the hydroxyl group for enhanced solubility or hydrogen-bonding interactions in target binding .

Properties

IUPAC Name

benzyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3/c14-13(15)9-16(7-6-11(13)17)12(18)19-8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEFODLORFVNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate typically involves the reaction of 3,3-difluoropiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes several well-documented chemical transformations, including:

1.1 Oxidation
While direct oxidation of the compound itself is less frequently reported, related piperidine derivatives often utilize oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to modify functional groups. For example, oxidation of hydroxyl groups to ketones or carboxylic acids could occur under specific conditions .

1.2 Reduction
The hydroxyl group at position 4 is a key reactive site. Reduction reactions, such as those using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), can convert the hydroxyl group to a hydrogen atom, forming a secondary alcohol. For instance, treatment with NaBH₄ in ethanol followed by acidic workup (HCl) yields reduced derivatives, as demonstrated in similar systems .

1.3 Substitution
The difluoro substituents at positions 3 and 4 enable halogenation or nucleophilic substitution. For example, bromine (Br₂) or chlorine (Cl₂) in the presence of catalysts may replace fluorine atoms, though steric hindrance from the piperidine ring and bulky benzyl group could limit reactivity. Related compounds undergo substitution via electrophilic mechanisms .

1.4 Esterification
The carboxylate group is susceptible to esterification. Acidic conditions with ethanol or other alcohols can yield ester derivatives, though the benzyl group may influence reaction kinetics due to steric effects. This reaction is critical for synthesizing analogs with modified solubility or biological activity .

Common Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsKey Observations
ReductionNaBH₄, HCl, ethanolConverts hydroxyl to hydrogen; acidic workup ensures protonation .
SubstitutionBr₂/Cl₂, Lewis acid catalysts (e.g., AlCl₃)Fluorine substitution may require harsh conditions due to ring rigidity .
EsterificationEthanol, H+ catalysts (e.g., H₂SO₄)Acidic conditions drive ester formation; benzyl group may slow reaction .

Reaction Mechanisms

3.1 Reduction Pathway
The hydroxyl group undergoes nucleophilic attack by hydride reagents (e.g., NaBH₄), leading to protonation and formation of a secondary alcohol. This step is reversible under acidic conditions, ensuring complete conversion .

3.2 Substitution Pathway
Electrophilic substitution of fluorine atoms likely proceeds via a halonium intermediate, stabilized by the piperidine ring’s electron-withdrawing effects. Steric hindrance from the benzyl group may favor less bulky substituents .

3.3 Esterification Pathway
The carboxylate group reacts with alcohols in acidic conditions, forming esters through a protonation-dependent mechanism. The benzyl group may act as a leaving group under specific conditions, though this is less common .

Experimental Data and Research Findings

4.1 Synthesis and Characterization
In one study, this compound was synthesized via a multi-step process involving Boc protection, cyclization, and deprotection. The final product was purified by chromatography, yielding a white solid with a molecular weight of 271.27 g/mol .

4.2 Reaction Yields
Related compounds in the same class demonstrate high yields under optimized conditions. For example, reduction of tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate with NaBH₄ and HCl yielded 1.39 g of product (12.2 mmol to 5.4 mmol), indicating ~44% conversion .

4.3 Structural Influence
The difluoro substituents enhance stability and reactivity. In intramolecular cyclization studies, fluorine atoms direct regioselectivity by stabilizing transition states, a principle applicable to substitution reactions in this compound .

Scientific Research Applications

Chemical Synthesis and Intermediate Use

Benzyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for:

  • Synthesis of Novel Therapeutics : The compound can be modified to create new drugs targeting specific biological pathways.
  • Development of Chemical Probes : It can be utilized to develop probes for studying receptor interactions and cellular mechanisms .

Safety and Toxicological Considerations

While exploring its applications, safety assessments are crucial. The compound is classified as harmful if swallowed or if it comes into contact with skin, necessitating careful handling during research and development phases .

Summary of Findings

Application AreaPotential BenefitsRelated Studies/Findings
Neurological DisordersModulation of M4 receptors for cognitive enhancementUseful in Alzheimer's and Parkinson's disease management
Cancer ResearchAntiproliferative effects against cancer cellsSignificant activity noted in breast and ovarian cancer
Chemical SynthesisIntermediate for novel drug developmentValuable for creating new therapeutic agents
SafetyHarmful if ingested or contactedRequires careful handling due to toxicity concerns

Mechanism of Action

The mechanism of action of benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance binding affinity and selectivity towards these targets by forming strong hydrogen bonds and electrostatic interactions. The hydroxyl group can participate in catalytic processes, while the benzyl ester moiety can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Key Structural Features and Functional Group Variations

The following table highlights critical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Type
Benzyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate Not specified C₁₃H₁₅F₂NO₃ 295.27 3,3-difluoro, 4-hydroxyl Piperidine
Benzyl 4,4-difluoropiperidine-1-carboxylate 1226495-16-4 C₁₃H₁₅F₂NO₂ 279.27 4,4-difluoro Piperidine
(3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylate 790658-58-1 C₁₂H₁₃F₂NO₂ 257.24 3,4-difluoro Pyrrolidine
Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate 1951439-26-1 C₁₄H₁₅F₄NO₃ 321.27 3-fluoro, 4-hydroxy, 4-trifluoromethyl Piperidine
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride 250714-61-5 C₁₄H₁₉ClN₂O₂ 306.77 3-amino, 4-methyl Piperidine

Functional Group Impact on Physicochemical Properties

Fluorine Substitution: The 3,3-difluoro groups in the target compound enhance metabolic stability by resisting oxidative degradation, a common feature in fluorinated pharmaceuticals. The trifluoromethyl group in CAS 1951439-26-1 introduces strong electron-withdrawing effects, which may stabilize adjacent charges or influence binding interactions in enzyme active sites .

Hydroxyl Group: The 4-hydroxyl group in the target compound increases hydrophilicity compared to non-hydroxylated analogs (e.g., CAS 1226495-16-4). This group may participate in hydrogen bonding, improving target affinity in drug-receptor interactions .

Ring Size and Conformation :

  • Pyrrolidine-based analogs (e.g., CAS 790658-58-1) have a 5-membered ring, introducing higher ring strain and altered conformational flexibility compared to piperidine derivatives. This impacts their binding to targets requiring specific spatial arrangements .

Biological Activity

Benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in various fields, including drug development. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through several chemical reactions involving 3,3-difluoropiperidine. The synthetic pathway typically includes hydroxylation, carboxylation, and benzylation steps under controlled conditions using organic solvents and bases such as triethylamine to neutralize by-products. The general reaction can be summarized as follows:

  • Starting Material : 3,3-difluoropiperidine.
  • Hydroxylation : Introduction of the hydroxyl group.
  • Carboxylation : Formation of piperidine-1-carboxylate.
  • Benzylation : Addition of the benzyl group.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The presence of difluoro groups enhances binding affinity and stability through hydrogen bonding and electrostatic interactions. The hydroxyl group can participate in catalytic processes, while the benzyl ester moiety influences lipophilicity and membrane permeability.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Interaction : It is utilized in studies focusing on enzyme mechanisms and metabolic pathways. Its structure allows it to act as a probe for investigating biological processes.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by modulating specific signaling pathways involved in cell proliferation and survival .
  • Pharmacological Applications : The compound has potential applications in developing pharmaceuticals targeting specific receptors or enzymes involved in disease mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated its ability to inhibit certain enzymes that play crucial roles in metabolic pathways, suggesting its potential as a therapeutic agent .
  • Cell Proliferation Studies : Research has indicated that this compound may affect cell proliferation rates in cancer cell lines, warranting further investigation into its anticancer effects .
  • Comparative Studies : Comparative analyses with similar compounds have highlighted its unique structural features that contribute to enhanced biological activity, particularly in receptor binding affinity.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Enzyme InhibitionModulates enzyme activity related to metabolism
Anticancer ActivityAffects proliferation in cancer cell lines
Receptor Binding AffinityEnhanced by difluoro groups
Lipophilicity InfluenceInfluences membrane permeability

Q & A

Q. What are the recommended synthetic routes for benzyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate?

A common strategy involves introducing fluorine atoms during piperidine ring functionalization. For example, benzyl chloroformate can react with a pre-fluorinated piperidine precursor under basic conditions (e.g., triethylamine in dichloromethane) to install the benzyl carbamate group . Fluorination steps may employ reagents like Selectfluor® or other electrophilic fluorinating agents, with careful control of reaction temperature and stoichiometry to avoid over-fluorination. Post-synthesis purification typically involves column chromatography or recrystallization to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • NMR Spectroscopy : 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR to confirm substitution patterns and fluorine integration.
  • HPLC : Reverse-phase chromatography with UV detection (≥98% purity threshold).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • Elemental Analysis : To verify C, H, N, and F content.
    For fluorinated analogs, 19F^{19}\text{F} NMR is critical to distinguish diastereomers or regioisomers .

Q. What safety protocols are essential when handling fluorinated piperidine derivatives?

Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF).
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Fluorinated waste must be segregated and processed by certified hazardous waste handlers.
    Refer to SDS guidelines for structurally similar compounds, such as avoiding skin contact with benzyl carboxylate derivatives .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing 3,3-difluoro-4-hydroxypiperidine derivatives be addressed?

The 3,3-difluoro group introduces conformational rigidity, complicating stereocontrol. Strategies include:

  • Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to direct fluorination.
  • Asymmetric Catalysis : Enantioselective fluorination via transition-metal catalysts (e.g., palladium or copper complexes).
  • Crystallographic Validation : Resolve ambiguities using single-crystal X-ray diffraction (e.g., SHELXL refinement ).
    For example, highlights the use of SHELXTL-97 to resolve hydrogen-bonding networks in fluorinated isoquinoline derivatives.

Q. What methodologies optimize fluorination efficiency while minimizing side reactions?

  • Reagent Screening : Compare electrophilic (e.g., Selectfluor®) vs. nucleophilic (e.g., DAST) fluorinating agents.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance fluorination rates.
  • Temperature Control : Lower temperatures (−20°C to 0°C) reduce decomposition of reactive intermediates.
    Post-reaction quenching with aqueous bicarbonate can neutralize acidic byproducts .

Q. How can conflicting crystallographic data for difluorinated piperidines be resolved?

Conflicts often arise from disordered fluorine atoms or twinned crystals. Solutions include:

  • High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) for improved resolution.
  • Refinement Software : Use SHELXL or Olex2 with restraints for fluorine occupancy and thermal parameters.
  • Hydrogen Bond Analysis : Map interactions (e.g., Br⁻…H–O distances in ) to validate molecular packing .

Q. What computational tools predict the biological activity of fluorinated piperidine derivatives?

  • Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinases or GPCRs).
  • Density Functional Theory (DFT) : Calculate electrostatic potentials to assess fluorine’s electron-withdrawing effects.
  • QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with in vitro activity data .

Methodological Notes

  • Fluorine Introduction : Prioritize late-stage fluorination to avoid interference with subsequent reactions.
  • Crystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to grow diffraction-quality crystals.
  • Data Reproducibility : Document reaction conditions meticulously, as fluorination is highly sensitive to trace moisture.

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